molecular formula C25H23ClF3N7O4S B10824379 1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride

Cat. No.: B10824379
M. Wt: 610.0 g/mol
InChI Key: RXKWLRYRNSVTJY-UHFFFAOYSA-N
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Description

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride is a useful research compound. Its molecular formula is C25H23ClF3N7O4S and its molecular weight is 610.0 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride, also known as GW806742X, is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and the underlying mechanisms that contribute to its effects.

  • Molecular Formula : C25H22F3N7O4S
  • Molar Mass : 573.55 g/mol
  • Solubility : Soluble in DMSO (≥ 125 mg/mL) and other organic solvents, but sparingly soluble in aqueous buffers .

GW806742X exhibits its biological activity primarily through the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, GW806742X increases the levels of EETs, which are known to have anti-inflammatory and vasodilatory effects. This mechanism is crucial for its potential use in treating conditions like hypertension and inflammatory diseases .

In Vitro Studies

  • Inhibition of sEH : GW806742X has demonstrated potent inhibition of human and murine sEH with an IC50 value around 0.4 nM . This high affinity indicates its potential effectiveness in modulating pathways associated with inflammation and pain.
  • Cell Viability : In various cell lines, GW806742X has shown to enhance cell viability under stress conditions, suggesting a protective role against cellular damage due to inflammation or oxidative stress .

In Vivo Studies

  • Anti-inflammatory Effects : In animal models, GW806742X has been shown to reduce hyperalgesia and inflammation effectively. For instance, in carrageenan-induced inflammatory pain models, it exhibited a significant reduction in pain responses compared to control groups .
  • Cardiovascular Effects : The compound has also been studied for its cardiovascular benefits, demonstrating the ability to lower blood pressure in hypertensive rodent models through enhanced vasodilation mediated by EETs .

Case Studies

Several studies have highlighted the efficacy of GW806742X in different therapeutic contexts:

  • Study on Hypertension : A study involving hypertensive rats showed that administration of GW806742X resulted in a significant decrease in systolic blood pressure. The mechanism was attributed to increased EET levels leading to vasodilation .
  • Neuroprotection : Research indicated that GW806742X could protect against neurodegenerative processes by reducing inflammation within neural tissues. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary of Findings

Study FocusFindingsReference
sEH InhibitionIC50 = 0.4 nM
Anti-inflammatory EffectsSignificant reduction in hyperalgesia
Cardiovascular BenefitsLowered blood pressure in hypertensive models
Neuroprotective EffectsReduced inflammation in neural tissues

Properties

IUPAC Name

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N7O4S.ClH/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28;/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKWLRYRNSVTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClF3N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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